molecular formula C17H18F3N5O B2865145 4-(6-methylpyridazin-3-yl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide CAS No. 1172889-67-6

4-(6-methylpyridazin-3-yl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide

Cat. No.: B2865145
CAS No.: 1172889-67-6
M. Wt: 365.36
InChI Key: QMMSTOAJJHWQQP-UHFFFAOYSA-N
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Description

4-(6-methylpyridazin-3-yl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide is a synthetic organic compound. It features a piperazine ring substituted with a pyridazinyl group and a trifluoromethylphenyl group. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-methylpyridazin-3-yl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyridazinyl intermediate: Starting from a suitable pyridazine derivative, such as 6-methylpyridazine, through nitration, reduction, and functional group transformations.

    Formation of the piperazine intermediate: Piperazine derivatives can be synthesized through various methods, including the reaction of ethylenediamine with dihaloalkanes.

    Coupling reactions: The pyridazinyl and piperazine intermediates are coupled using reagents like carbodiimides or other coupling agents to form the final product.

Industrial Production Methods

Industrial production of such compounds would involve optimization of the synthetic route for scalability, cost-effectiveness, and safety. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the pyridazinyl ring.

    Reduction: Reduction reactions could target the nitro groups if present in intermediates.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

    Synthetic intermediates: Used in the synthesis of more complex molecules.

    Catalysis: Potential use as ligands in catalytic reactions.

Biology

    Pharmacology: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Biochemical studies: Used as probes to study biological pathways.

Medicine

    Drug development: Potential lead compound for the development of new pharmaceuticals.

Industry

    Material science: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for 4-(6-methylpyridazin-3-yl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The trifluoromethyl group could enhance binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • 4-(6-methylpyridazin-3-yl)-N-(3-chlorophenyl)piperazine-1-carboxamide
  • 4-(6-methylpyridazin-3-yl)-N-(3-methylphenyl)piperazine-1-carboxamide

Uniqueness

The presence of the trifluoromethyl group in 4-(6-methylpyridazin-3-yl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide may confer unique properties such as increased lipophilicity, metabolic stability, and potential for stronger interactions with biological targets compared to its analogs.

Properties

IUPAC Name

4-(6-methylpyridazin-3-yl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N5O/c1-12-5-6-15(23-22-12)24-7-9-25(10-8-24)16(26)21-14-4-2-3-13(11-14)17(18,19)20/h2-6,11H,7-10H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMMSTOAJJHWQQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCN(CC2)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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